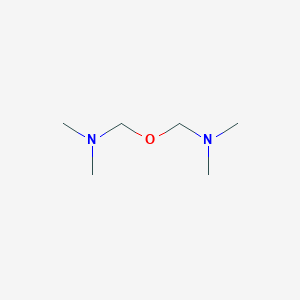
Bis(dimethylaminomethyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylaminomethyl) ether is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid that is soluble in water and commonly used as a tridentate ligand in various chemical reactions. This compound is known for its ability to stabilize intermediates during exchange reactions, making it valuable in both laboratory and industrial settings .
Preparation Methods
The synthesis of bis(dimethylaminomethyl) ether typically involves the reaction of N,N-dimethylethanolamine with formaldehyde. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under controlled temperature and pressure conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Bis(dimethylaminomethyl) ether undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles like halides or amines
Scientific Research Applications
Bis(dimethylaminomethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: In biological research, it is used to modify biomolecules, enhancing their stability and reactivity.
Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: It is utilized in the production of polyurethane foams, where it acts as a catalyst to promote the polymerization process
Mechanism of Action
The mechanism of action of bis(dimethylaminomethyl) ether involves its role as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination stabilizes the metal center and facilitates various catalytic processes. The molecular targets include transition metal ions, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Bis(dimethylaminomethyl) ether can be compared with other similar compounds such as:
Bis(2-(dimethylamino)ethyl) ether: This compound also acts as a tridentate ligand but has a different molecular structure, leading to variations in its reactivity and applications.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Similar in function, this compound is used in similar catalytic processes but may differ in terms of stability and efficiency.
Properties
CAS No. |
681465-37-2 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3 |
InChI Key |
LJPKAIWJNFNGSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)COCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















